3-Methoxy-4-nitropyridine
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Overview
Description
3-Methoxy-4-nitropyridine is an organic compound with the molecular formula C6H6N2O3 It is a derivative of pyridine, characterized by the presence of a methoxy group (-OCH3) at the third position and a nitro group (-NO2) at the fourth position on the pyridine ring
Mechanism of Action
Mode of Action
Nitropyridines, in general, are known to undergo various chemical reactions, including electrophilic aromatic substitution .
Biochemical Pathways
Nitropyridines are known to be involved in various biochemical processes due to their reactivity .
Result of Action
Nitropyridines, in general, are known to have various biological activities, including antimicrobial, antiviral, and anticancer effects .
Biochemical Analysis
Biochemical Properties
Nitropyridines, a broader class of compounds that includes 3-Methoxy-4-nitropyridine, are known to participate in various biochemical reactions
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-nitropyridine can be achieved through several methods. One common approach involves the nitration of 3-methoxypyridine using nitric acid in the presence of sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the nitro derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance safety and efficiency. This method minimizes the accumulation of potentially explosive intermediates and allows for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-4-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products:
Reduction: 3-Methoxy-4-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Oxidized derivatives of the pyridine ring.
Scientific Research Applications
3-Methoxy-4-nitropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
4-Methoxy-3-nitropyridine: Similar structure but with different substitution pattern.
3-Nitropyridine: Lacks the methoxy group, leading to different reactivity and applications.
3-Methoxypyridine: Lacks the nitro group, affecting its chemical behavior.
Uniqueness: 3-Methoxy-4-nitropyridine is unique due to the combination of both methoxy and nitro groups on the pyridine ring, which imparts distinct chemical properties and reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-methoxy-4-nitropyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-11-6-4-7-3-2-5(6)8(9)10/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGWQIOTXFPOBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00595042 |
Source
|
Record name | 3-Methoxy-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00595042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13505-07-2 |
Source
|
Record name | 3-Methoxy-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00595042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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